molecular formula C21H21NO5 B13453717 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid

Cat. No.: B13453717
M. Wt: 367.4 g/mol
InChI Key: QWLCACCTOSOTFU-UHFFFAOYSA-N
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Description

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid is a complex organic compound characterized by the presence of a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an oxazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid typically involves the protection of the oxazepane ring with the Fmoc groupThe reaction is carried out under anhydrous conditions to prevent hydrolysis of the Fmoc group .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated peptide synthesizers can facilitate the efficient production of Fmoc-protected compounds, ensuring high purity and yield. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid involves its interaction with specific molecular targets. The Fmoc group serves as a protecting group, preventing unwanted reactions during synthesis. The oxazepane ring can interact with various biological molecules, influencing their activity and stability. The compound’s effects are mediated through its ability to form stable complexes with proteins and other macromolecules, modulating their function and activity .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-protected amino acids: These compounds share the Fmoc protecting group but differ in the structure of the amino acid moiety.

    Fmoc-protected peptides: Similar in that they contain the Fmoc group, but they are composed of multiple amino acids linked together.

    Fmoc-protected azides: These compounds have an azide group in place of the oxazepane ring

Uniqueness

4-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1,4-oxazepane-7-carboxylic acid is unique due to the presence of the oxazepane ring, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with biological targets, making it valuable in research and industrial applications .

Properties

Molecular Formula

C21H21NO5

Molecular Weight

367.4 g/mol

IUPAC Name

4-(9H-fluoren-9-ylmethoxycarbonyl)-1,4-oxazepane-7-carboxylic acid

InChI

InChI=1S/C21H21NO5/c23-20(24)19-9-10-22(11-12-26-19)21(25)27-13-18-16-7-3-1-5-14(16)15-6-2-4-8-17(15)18/h1-8,18-19H,9-13H2,(H,23,24)

InChI Key

QWLCACCTOSOTFU-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCOC1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24

Origin of Product

United States

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